molecular formula C8H10N2OS B14278040 S-[(2-Aminopyridin-3-yl)methyl] ethanethioate CAS No. 138116-39-9

S-[(2-Aminopyridin-3-yl)methyl] ethanethioate

Cat. No.: B14278040
CAS No.: 138116-39-9
M. Wt: 182.25 g/mol
InChI Key: KZNJBZRFIYCXMN-UHFFFAOYSA-N
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Description

S-[(2-Aminopyridin-3-yl)methyl] ethanethioate: is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate typically involves the reaction of 2-aminopyridine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

S-[(2-Aminopyridin-3-yl)methyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-[(2-Aminopyridin-3-yl)methyl] ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[(2-Aminopyridin-3-yl)methyl] ethanethioate is unique due to the presence of both an amino group and a thioester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

138116-39-9

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

S-[(2-aminopyridin-3-yl)methyl] ethanethioate

InChI

InChI=1S/C8H10N2OS/c1-6(11)12-5-7-3-2-4-10-8(7)9/h2-4H,5H2,1H3,(H2,9,10)

InChI Key

KZNJBZRFIYCXMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=C(N=CC=C1)N

Origin of Product

United States

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